molecular formula C6H10N4O2 B1532584 ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate CAS No. 1256633-10-9

ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Cat. No. B1532584
M. Wt: 170.17 g/mol
InChI Key: TYKCPJFDNOQAOC-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate, also known as ENAE, is a novel oxadiazole-based compound that has recently been studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of interesting properties, including biochemical and physiological effects, that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate and related compounds are utilized in the synthesis of various heterocyclic compounds, demonstrating a wide range of chemical reactivities. For instance, derivatives of 1,3,4-oxadiazoles and pyridopyridazines have been synthesized through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate, showcasing the compound's utility in generating new chemical entities with potential biological activities (Elnagdi et al., 1988).

Reactivity with Hydroxylamine

The reactivity of similar compounds with hydroxylamine has been studied, leading to the formation of various oxadiazole derivatives. For example, O-ethyl S-methyl N-cyanocarbonimidothioate reacted with hydroxylamine to yield 5-amino-3-ethoxy-1,2,4-oxadiazole, indicating the potential for diverse chemical transformations and the synthesis of novel compounds with significant properties (Suyama et al., 1994).

Potential for Biological Activities

The synthesis and characterization of carbazole derivatives, including those related to the ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate structure, have been explored for their antimicrobial properties. The formation of N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines and their subsequent screening for antibacterial and antifungal activities highlight the compound's relevance in medicinal chemistry and drug discovery efforts (Martin & Prasad, 2006).

properties

IUPAC Name

ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKCPJFDNOQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC1=NON=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 2
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 3
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 4
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 5
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
Reactant of Route 6
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

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